molecular formula C27H30IN5O B055926 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine CAS No. 123632-48-4

1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine

Cat. No. B055926
CAS RN: 123632-48-4
M. Wt: 567.5 g/mol
InChI Key: FXEDECJAXCCXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine, also known as AIPP, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. AIPP is a piperazine derivative that contains both an azido group and an iodine atom, making it an attractive target for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is not fully understood, but it is believed to interact with target proteins through covalent or non-covalent bonds. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can selectively bind to proteins that contain a cysteine residue, which is a common amino acid found in many proteins. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can also cross-link proteins and form protein complexes, which can alter their function and activity.
Biochemical and Physiological Effects:
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can induce cell death in cancer cells by disrupting the function of key proteins involved in cell division and survival. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can also inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has several advantages for lab experiments, including its high selectivity and potency, ease of synthesis, and ability to target specific proteins. However, 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations can be overcome by using appropriate safety measures and optimizing the experimental conditions.

Future Directions

There are several future directions for research on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to develop new chemical probes based on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine to study protein-protein interactions in various biological systems. Further studies are also needed to understand the mechanism of action of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine and its potential side effects in vivo.
In conclusion, 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is needed to fully understand its potential and limitations as a therapeutic agent and chemical probe.

Synthesis Methods

The synthesis of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine involves a multi-step process that requires specialized equipment and skilled personnel. The first step involves the preparation of 2-(2-iodophenyl)ethylamine, which is then reacted with sodium azide to form 2-(2-azido-3-iodophenyl)ethylamine. This intermediate is then coupled with 4-(2-benzhydryloxyethyl)piperazine in the presence of a palladium catalyst to yield 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine. The purity and yield of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been extensively studied for its potential applications in various fields such as chemical biology, medicinal chemistry, and drug discovery. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can be used as a chemical probe to study protein-protein interactions and identify new drug targets. It can also be used as a tool to investigate the mechanism of action of existing drugs and develop new therapeutic agents. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new anti-cancer and anti-microbial drugs.

properties

CAS RN

123632-48-4

Product Name

1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine

Molecular Formula

C27H30IN5O

Molecular Weight

567.5 g/mol

IUPAC Name

1-[2-(2-azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine

InChI

InChI=1S/C27H30IN5O/c28-25-13-7-12-22(26(25)30-31-29)14-15-32-16-18-33(19-17-32)20-21-34-27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-13,27H,14-21H2

InChI Key

FXEDECJAXCCXOU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C(=CC=C2)I)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCC2=C(C(=CC=C2)I)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

(125)I-DEEP
1-(2-(diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
I-DEEP

Origin of Product

United States

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